Orthogonal Halogenation Provides a Dual Diversification Point Lacking in Common Scaffolds
Unlike the common mono-halogenated scaffold 1-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0), which lacks the azetidine ring, 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine incorporates two distinct halogen atoms (Br and Cl) in addition to a pre-installed 3-azetidine group. This provides three independent diversification points, whereas the comparator only offers two (Br and Cl) . The documented use of 3-substituted-8-chloroimidazo[1,5-a]pyrazines as advanced intermediates, where the C-1 position is halogenated to install a different group, establishes a synthetic precedent for the target compound's expanded utility [1].
| Evidence Dimension | Number of independent synthetic diversification points |
|---|---|
| Target Compound Data | 3 (3-azetidine, 1-Br, 8-Cl) |
| Comparator Or Baseline | 1-bromo-8-chloroimidazo[1,5-a]pyrazine (CAS 1352897-61-0): 2 (1-Br, 8-Cl) |
| Quantified Difference | 50% more diversification points |
| Conditions | Analysis of molecular structure and synthetic utility |
Why This Matters
For a procurement scientist, a 50% increase in independent chemical handles directly translates to a greater number of unique analogs per synthesis, improving the efficiency and return on investment for any library production or lead optimization campaign.
- [1] U.S. Patent Application No. 20070129547. (2007). Process to prepare substituted imidazopyrazine compounds. View Source
